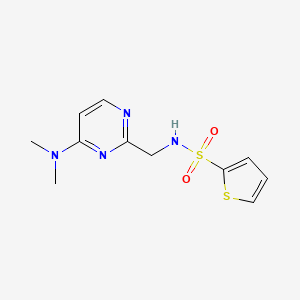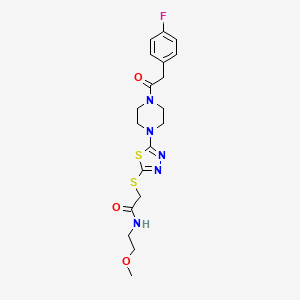
1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a promising class of anticancer agents that have shown great potential in the treatment of various types of cancer. MS-275 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Azetidine derivatives and sulfonamide functionalities have been explored for their potential in synthesizing compounds with significant biological activities. For instance, azetidine analogues have been synthesized and evaluated for antimicrobial, antitubercular, and antidepressant activities. These compounds have shown promising results in in vitro studies against various bacterial, fungal strains, and Mycobacterium tuberculosis, highlighting their potential as lead compounds for the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014), (Thomas et al., 2016).
Catalytic Applications and Synthetic Methodologies
Sulfonamide functionalities are crucial in the synthesis of sulfonyl azides, which serve as reactive intermediates in organic synthesis. These compounds are employed in radical azidating and cyclization reactions, demonstrating the versatility of sulfonamide-based compounds in facilitating complex synthetic transformations (Widyan, 2021). Additionally, palladium-catalyzed intramolecular amination of C-H bonds has been employed to synthesize azetidine, pyrrolidine, and indoline compounds, underscoring the importance of these methodologies in accessing diverse chemical structures efficiently (He et al., 2012).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-pyridin-2-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(15,16)13-6-8(7-13)10(14)12-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOTBBLXOYHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717557.png)
![1-Cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylethanol](/img/structure/B2717558.png)
![Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2717560.png)

![5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B2717562.png)
![6-(3-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2717563.png)
![3-(2,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2717564.png)

![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)


![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)